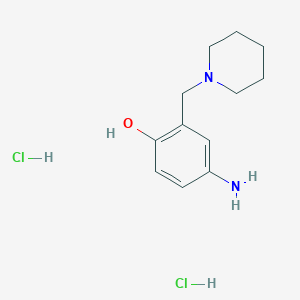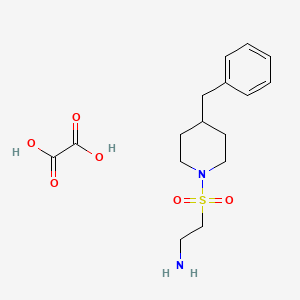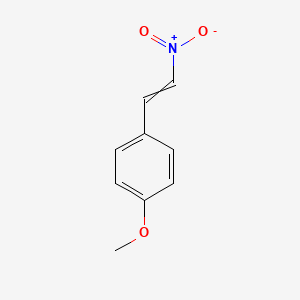![molecular formula C18H23Cl2N3 B7855345 2-isopropyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B7855345.png)
2-isopropyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride is a chemical compound belonging to the class of imidazoles, which are heterocyclic aromatic organic compounds. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of o-phenylenediamine with phenethyl isocyanate in the presence of an acid catalyst.
Substitution Reaction: Another approach is the substitution reaction of 1H-benzo[d]imidazol-5-amine with isopropyl chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can be carried out with different electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Isopropyl chloride, acetic acid.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted imidazoles.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a key functional group in many pharmaceuticals and agrochemicals.
Biology: In biological research, 2-isopropyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride is used to study enzyme inhibition and receptor binding. It can serve as a probe to understand biological pathways and mechanisms.
Medicine: In medicine, this compound has potential applications in drug development. Its derivatives are being explored for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism by which 2-isopropyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride exerts its effects involves interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
1H-benzo[d]imidazol-2-amine: A closely related compound with similar biological activities.
2-phenyl-1H-benzo[d]imidazol-5-amine: Another imidazole derivative with potential pharmaceutical applications.
Uniqueness: 2-Isopropyl-1-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its isopropyl and phenethyl groups contribute to its distinct properties compared to other imidazoles.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Propiedades
IUPAC Name |
1-(2-phenylethyl)-2-propan-2-ylbenzimidazol-5-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3.2ClH/c1-13(2)18-20-16-12-15(19)8-9-17(16)21(18)11-10-14-6-4-3-5-7-14;;/h3-9,12-13H,10-11,19H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUZDJJKAZAJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1CCC3=CC=CC=C3)C=CC(=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
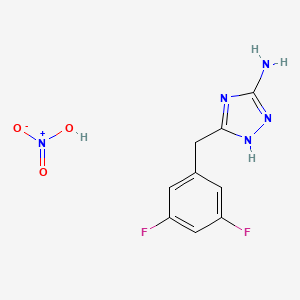
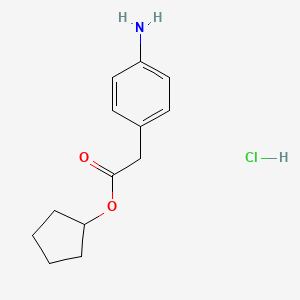
![N-((1H-benzo[d]imidazol-2-yl)methyl)propan-2-amine hydrochloride](/img/structure/B7855293.png)

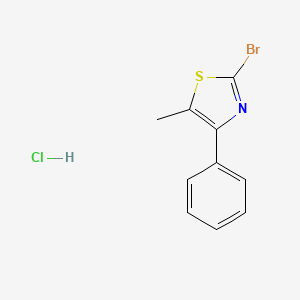
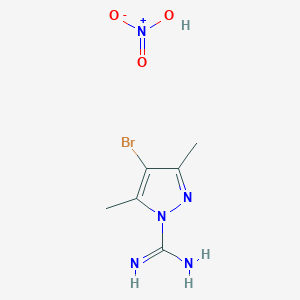
![6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B7855320.png)
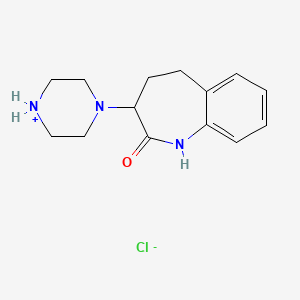

![5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-3-amine nitrate](/img/structure/B7855348.png)
![2-(([1,1'-Biphenyl]-4-ylmethyl)amino)acetic acid hydrochloride](/img/structure/B7855354.png)
